molecular formula C32H46O12 B1240111 [(3R,3aS,4R,6R,6aS,7R,8R,9bR)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-7-(3-methylbutanoyloxy)-8-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-4-yl] 2-methylbutanoate

[(3R,3aS,4R,6R,6aS,7R,8R,9bR)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-7-(3-methylbutanoyloxy)-8-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-4-yl] 2-methylbutanoate

Cat. No.: B1240111
M. Wt: 622.7 g/mol
InChI Key: XHFQVCZACDPUSC-OWKZXDOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “[(3R,3aS,4R,6R,6aS,7R,8R,9bR)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-7-(3-methylbutanoyloxy)-8-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-4-yl] 2-methylbutanoate” is a complex organic molecule characterized by multiple functional groups, including esters, hydroxyls, and ketones. This compound’s intricate structure suggests it may have significant biological or chemical activity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups or structural features. Common synthetic routes may include:

    Formation of the core structure: This could involve cyclization reactions to form the hexahydroazulene core.

    Functional group modifications: Introduction of hydroxyl, ester, and ketone groups through reactions such as esterification, oxidation, and reduction.

    Protecting group strategies: Use of protecting groups to prevent unwanted reactions at specific sites during the synthesis.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and pressure control: Precise control of reaction conditions to ensure desired outcomes.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with others, such as halogenation or esterification.

Common Reagents and Conditions

Typical reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents like thionyl chloride, esterification reagents like acetic anhydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated compounds or esters.

Scientific Research Applications

The compound’s complex structure and functional groups suggest it may have various scientific research applications, including:

    Chemistry: Study of reaction mechanisms and synthesis of related compounds.

    Biology: Investigation of its biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Use as a precursor for the synthesis of other complex molecules or materials.

Mechanism of Action

The mechanism by which the compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other complex organic molecules with multiple functional groups, such as:

    Terpenoids: Compounds with similar structural features and biological activities.

    Polyketides: Molecules with complex structures and diverse biological functions.

    Steroids: Compounds with multiple rings and functional groups.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique biological or chemical properties not found in other similar compounds.

Properties

Molecular Formula

C32H46O12

Molecular Weight

622.7 g/mol

IUPAC Name

[(3R,3aS,4R,6R,6aS,7R,8R,9bR)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-7-(3-methylbutanoyloxy)-8-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-4-yl] 2-methylbutanoate

InChI

InChI=1S/C32H46O12/c1-11-16(5)27(35)40-20-14-30(9,44-19(8)33)23-22(26-32(20,39)31(10,38)29(37)43-26)18(7)24(42-28(36)17(6)12-2)25(23)41-21(34)13-15(3)4/h12,15-16,20,23-26,38-39H,11,13-14H2,1-10H3/b17-12-/t16?,20-,23+,24-,25-,26-,30-,31+,32+/m1/s1

InChI Key

XHFQVCZACDPUSC-OWKZXDOKSA-N

Isomeric SMILES

CCC(C)C(=O)O[C@@H]1C[C@@]([C@@H]2[C@H]([C@@H](C(=C2[C@@H]3[C@@]1([C@@](C(=O)O3)(C)O)O)C)OC(=O)/C(=C\C)/C)OC(=O)CC(C)C)(C)OC(=O)C

SMILES

CCC(C)C(=O)OC1CC(C2C(C(C(=C2C3C1(C(C(=O)O3)(C)O)O)C)OC(=O)C(=CC)C)OC(=O)CC(C)C)(C)OC(=O)C

Canonical SMILES

CCC(C)C(=O)OC1CC(C2C(C(C(=C2C3C1(C(C(=O)O3)(C)O)O)C)OC(=O)C(=CC)C)OC(=O)CC(C)C)(C)OC(=O)C

Synonyms

thapsitranstagin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3R,3aS,4R,6R,6aS,7R,8R,9bR)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-7-(3-methylbutanoyloxy)-8-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-4-yl] 2-methylbutanoate
Reactant of Route 2
Reactant of Route 2
[(3R,3aS,4R,6R,6aS,7R,8R,9bR)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-7-(3-methylbutanoyloxy)-8-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-4-yl] 2-methylbutanoate
Reactant of Route 3
Reactant of Route 3
[(3R,3aS,4R,6R,6aS,7R,8R,9bR)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-7-(3-methylbutanoyloxy)-8-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-4-yl] 2-methylbutanoate
Reactant of Route 4
Reactant of Route 4
[(3R,3aS,4R,6R,6aS,7R,8R,9bR)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-7-(3-methylbutanoyloxy)-8-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-4-yl] 2-methylbutanoate
Reactant of Route 5
Reactant of Route 5
[(3R,3aS,4R,6R,6aS,7R,8R,9bR)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-7-(3-methylbutanoyloxy)-8-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-4-yl] 2-methylbutanoate
Reactant of Route 6
[(3R,3aS,4R,6R,6aS,7R,8R,9bR)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-7-(3-methylbutanoyloxy)-8-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-4-yl] 2-methylbutanoate

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